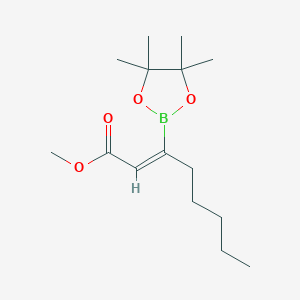

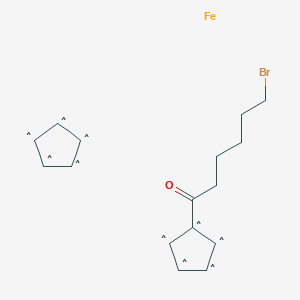

![molecular formula C44H61N11O10 B15088996 [des-Arg9]bradykinin](/img/structure/B15088996.png)

[des-Arg9]bradykinin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

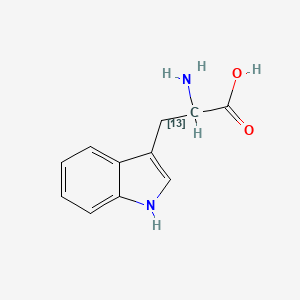

[des-Arg9]bradykinin is a biologically active metabolite of bradykinin, a potent vasoactive peptide. It is part of the kallikrein-kinin system, which plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain mediation . This compound specifically interacts with the bradykinin B1 receptor, which is upregulated during tissue injury and inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [des-Arg9]bradykinin typically involves the enzymatic cleavage of bradykinin by carboxypeptidase N, which removes the C-terminal arginine residue . This process can be carried out under controlled laboratory conditions using purified enzymes and specific reaction buffers to ensure the selective cleavage of the peptide bond.

Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology to produce large quantities of the precursor peptide, bradykinin, followed by enzymatic processing to generate the desired product. This method ensures high yield and purity, making it suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: [des-Arg9]bradykinin primarily undergoes receptor-mediated signaling reactions rather than traditional chemical reactions like oxidation or reduction. It binds to the bradykinin B1 receptor, triggering a cascade of intracellular signaling pathways .

Common Reagents and Conditions: The interaction of this compound with its receptor does not typically involve external reagents. in experimental settings, it may be used in combination with various inhibitors or activators to study its biological effects .

Major Products Formed: The primary product of this compound’s interaction with its receptor is the activation of downstream signaling molecules, such as phospholipase C, protein kinase C, and mitogen-activated protein kinases .

Applications De Recherche Scientifique

[des-Arg9]bradykinin has significant applications in scientific research, particularly in the fields of inflammation, pain, and cardiovascular studies. It is used to investigate the role of the bradykinin B1 receptor in various pathological conditions, including chronic pain, diabetes, and cardiovascular diseases . Additionally, it has been studied for its potential therapeutic applications in conditions like COVID-19, where it may help modulate inflammatory responses .

Mécanisme D'action

The mechanism of action of [des-Arg9]bradykinin involves its binding to the bradykinin B1 receptor, a G protein-coupled receptor. This binding activates intracellular signaling pathways, including the phospholipase C pathway, leading to the production of inositol trisphosphate and diacylglycerol . These molecules, in turn, trigger the release of calcium ions from intracellular stores and the activation of protein kinase C, resulting in various cellular responses such as inflammation and pain perception .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Bradykinin

- Lysyl-bradykinin (kallidin)

- [des-Arg10]kallidin

Uniqueness: While bradykinin and lysyl-bradykinin primarily interact with the bradykinin B2 receptor, [des-Arg9]bradykinin is unique in its selective interaction with the bradykinin B1 receptor . This specificity makes it particularly valuable in studying the role of the B1 receptor in inflammation and pain, as well as in developing targeted therapies for related conditions .

Propriétés

IUPAC Name |

2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEHWDBVPZFHAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N11O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861660 |

Source

|

| Record name | N~5~-(Diaminomethylidene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

904.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

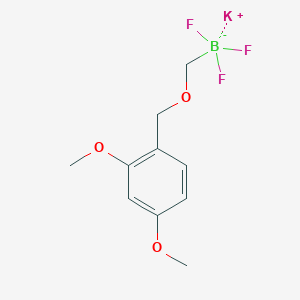

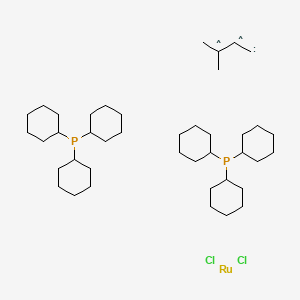

![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)